molecular formula C14H16FNO2 B8309689 1-Acetyl-3-(4-fluorobenzoyl)piperidine

1-Acetyl-3-(4-fluorobenzoyl)piperidine

Cat. No. B8309689
M. Wt: 249.28 g/mol
InChI Key: JIQGNLGGLXMYKR-UHFFFAOYSA-N
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Patent
US07115750B1

Procedure details

Thionyl chloride (2.12 ml, 32.1 mmol) was added to fluorobenzene solution (20 ml) of 1-acetyl-3-piperidinecarboxylic acid (5.00 g, 29.2 mmol) under ice-cooling, which was stirred at room temperature for 30 minutes. Aluminum chloride (9.74 g, 73.0 mmol) was added to the solution, which was stirred at 90° C. for 1 hour. The reaction mixture was poured in ice, and extraction was conducted using ethyl acetate. The extract was washed with saturated aqueous sodium chloride solution, saturated sodium hydrogencarbonate solution, and again saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then the solvent was distilled out under reduced pressure. The resulting oily substance was purified by silica gel column chromatography (development solvent; hexane:ethyl acetate=1:1), to give (1-acetyl-3-piperidinyl)(4-fluorophenyl)methanone (4.93 g).
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.74 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([OH:16])=O)[CH2:9]1)(=[O:7])[CH3:6].[Cl-].[Al+3].[Cl-].[Cl-].[F:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[C:5]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([C:25]2[CH:26]=[CH:27][C:22]([F:21])=[CH:23][CH:24]=2)=[O:16])[CH2:9]1)(=[O:7])[CH3:6] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2.12 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)N1CC(CCC1)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
9.74 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
was stirred at 90° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured in ice
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium chloride solution, saturated sodium hydrogencarbonate solution, and again saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oily substance was purified by silica gel column chromatography (development solvent; hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N1CC(CCC1)C(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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